molecular formula C15H15N3O6 B11101152 dimethyl 5-[(2Z)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzene-1,3-dicarboxylate

dimethyl 5-[(2Z)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzene-1,3-dicarboxylate

Cat. No.: B11101152
M. Wt: 333.30 g/mol
InChI Key: YFPLJLCFJJOKFN-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE is an organic compound with a complex structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE typically involves the reaction of dimethyl isophthalate with hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction parameters, such as temperature, pressure, and concentration, are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

DIMETHYL 5-{2-[(Z)-1-CYANO-2-ETHOXY-2-OXOETHYLIDENE]HYDRAZINO}ISOPHTHALATE is unique due to its specific structural features and reactivity.

Properties

Molecular Formula

C15H15N3O6

Molecular Weight

333.30 g/mol

IUPAC Name

dimethyl 5-[(2Z)-2-(1-cyano-2-ethoxy-2-oxoethylidene)hydrazinyl]benzene-1,3-dicarboxylate

InChI

InChI=1S/C15H15N3O6/c1-4-24-15(21)12(8-16)18-17-11-6-9(13(19)22-2)5-10(7-11)14(20)23-3/h5-7,17H,4H2,1-3H3/b18-12-

InChI Key

YFPLJLCFJJOKFN-PDGQHHTCSA-N

Isomeric SMILES

CCOC(=O)/C(=N\NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)/C#N

Canonical SMILES

CCOC(=O)C(=NNC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.